molecular formula C10H12N2 B12890669 3-(m-Tolyl)-4,5-dihydro-1H-pyrazole

3-(m-Tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B12890669
M. Wt: 160.22 g/mol
InChI Key: XQCKFFZEELQCAV-UHFFFAOYSA-N
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Description

3-(m-Tolyl)-4,5-dihydro-1H-pyrazole (CAS 361442-90-2) is a high-purity chemical compound with the molecular formula C 10 H 12 N 2 and a molecular weight of 160.22 g/mol . It belongs to the 4,5-dihydro-1H-pyrazole (pyrazoline) class of compounds, which are synthetically versatile nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry and drug discovery . Pyrazoline derivatives are extensively investigated for their diverse biological activities, including significant antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties . This specific compound, featuring a meta-tolyl (3-methylphenyl) substituent, serves as a critical synthetic intermediate and building block for the development of more complex heterocyclic systems. Researchers utilize this core structure to synthesize novel functionalized molecules, such as thiazoles, 1,3,4-thiadiazoles, and other fused heterocycles, for screening and development in pharmacological applications . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-(3-methylphenyl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C10H12N2/c1-8-3-2-4-9(7-8)10-5-6-11-12-10/h2-4,7,11H,5-6H2,1H3

InChI Key

XQCKFFZEELQCAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Tolyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with α,β-unsaturated carbonyl compounds. For instance, the reaction of m-tolyl hydrazine with an α,β-unsaturated ketone under acidic or basic conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(m-Tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

3-(m-Tolyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Effects

  • 3-(p-Tolyl) vs. 3-(m-Tolyl): The position of the methyl group on the aryl ring alters electronic distribution. In contrast, meta-substitution (as in the target compound) introduces steric hindrance, which may reduce packing efficiency but improve solubility .
  • Pyridine vs. Phenyl Cores : Pyridine-containing pyrazolines (e.g., 3-acetyl-5-nitropyridine derivatives) demonstrate lower toxicity and higher bioavailability than phenyl-substituted analogs, attributed to the pyridine ring's electron-withdrawing effects and improved aqueous solubility .

Pharmacological Activity

Antimicrobial Activity

  • Against Gram-Negative Bacteria: Pyrazolines generally outperform chalcones. For instance, 4,5-dihydro-1H-pyrazole derivatives show MIC values of 8–16 µg/mL against E. coli and P. aeruginosa, whereas chalcones require higher concentrations (>32 µg/mL) .
  • Against Staphylococcus aureus : Chalcones exhibit superior activity (MIC: 4–8 µg/mL) compared to pyrazolines (MIC: 16–32 µg/mL), likely due to reduced steric hindrance in chalcones facilitating membrane penetration .
  • Antifungal Activity : Substituted pyrazolines like 5-(5-chlorothiophen-2-yl)-1-(2,4-dinitrophenyl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole show potent antifungal activity (MIC: 2 µg/mL against C. albicans), attributed to electron-withdrawing groups (e.g., nitro) enhancing target binding .

Antioxidant and Analgesic Properties

  • Antioxidant Activity : Pyrazolines with electron-donating groups (e.g., methoxy) exhibit DPPH radical scavenging activity (IC50: 12–18 µM), comparable to ascorbic acid (IC50: 10 µM) .

Physicochemical and Optical Properties

Nonlinear Optical (NLO) Responses

Pyrazolines with strong electron-withdrawing groups (e.g., nitro) exhibit high hyperpolarizability (β: 1.5–2.0 × 10<sup>−30</sup> esu), making them candidates for NLO applications. For example, (E)-3-(4-nitrostyryl)-1-phenyl-4,5-dihydro-1H-pyrazole shows a second-harmonic generation (SHG) efficiency 10× that of urea . The meta-tolyl group’s moderate electron-donating capacity may reduce NLO performance compared to nitro-substituted analogs.

Crystallographic Data

Analogous compounds (e.g., 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) crystallize in monoclinic systems (space group P21/c) with intermolecular hydrogen bonds (C–H···O/N) stabilizing the lattice . Meta-substitution may disrupt such interactions, affecting melting points and solubility.

Data Tables

Table 1: Comparative Antimicrobial Activity

Compound Class E. coli (MIC, µg/mL) S. aureus (MIC, µg/mL) C. albicans (MIC, µg/mL)
4,5-Dihydro-1H-pyrazolines 8–16 16–32 2–8
Chalcones >32 4–8 16–32

Source :

Table 2: Molecular Weights of Tolyl-Substituted Pyrazolines

Compound Molecular Weight (g/mol)
3-(p-Tolyl)-4-(3,4,5-trimethoxyphenyl) 325.1
3-(4-Methoxyphenyl) analog 341.4
3-(4-Ethoxyphenyl) analog 355.5 (estimated)

Source :

Q & A

Q. What are the standard synthetic routes for 3-(m-Tolyl)-4,5-dihydro-1H-pyrazole?

The compound is typically synthesized via cyclocondensation of methylhydrazine with α,β-unsaturated ketones under acidic or basic conditions. Ethanol or methanol are common solvents, and the product is isolated via crystallization or distillation. Catalysts like transition metals may enhance efficiency in lab-scale continuous flow systems .

Q. How is the structural identity of this compound confirmed?

Characterization employs nuclear magnetic resonance (NMR; 1H and 13C), mass spectrometry (MS, ESI), and elemental analysis. For example, 1H-NMR reveals proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, dihydro-pyrazole protons at δ 3.1–4.0 ppm), while MS confirms molecular weight (e.g., m/z 325.1 for analogs) .

Q. What are common reaction pathways for modifying the pyrazole core?

Key reactions include:

  • Oxidation : Conversion to pyrazole derivatives using oxidizing agents like KMnO₄.
  • Substitution : Electrophilic substitution (e.g., nitration) at the pyrazole ring’s reactive positions.
  • Reduction : Hydrogenation to saturate the 4,5-dihydro moiety .

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization involves solvent selection (polar aprotic solvents for electrophilic substitutions), temperature control (reflux in ethanol at ~80°C), and catalyst screening (e.g., Pd/C for hydrogenation). Recrystallization from DMF/ethanol mixtures improves purity .

Advanced Research Questions

Q. How do substituent variations influence biological activity in 4,5-dihydro-1H-pyrazole derivatives?

Structure-activity relationship (SAR) studies show that N-substituents (e.g., aryl groups) enhance cholinesterase (ChE) inhibition and neuroprotection. For example, 3-(4-methoxyphenyl) analogs exhibit cytotoxicity in triple-negative breast cancer cells via ROS-mediated apoptosis .

Q. What experimental models are used to evaluate neuroprotective effects?

In vitro models include H₂O₂-induced oxidative stress in neuronal cells and Aβ₁₋₄₂ aggregation assays. Cell viability is measured via MTT assay, while Thioflavin T fluorescence quantifies Aβ anti-aggregation .

Q. How can computational methods predict biological interactions of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) against targets like 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding affinities. Density functional theory (DFT) calculates electronic properties to correlate with antioxidant activity .

Q. What strategies resolve contradictions in SAR data across studies?

Discrepancies arise from assay variability (e.g., enzyme sources) or substituent electronic effects. Meta-analyses comparing IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) and multivariate regression identify key structural contributors .

Q. How are fluorescence properties leveraged for metal ion sensing applications?

Derivatives like 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole detect Cd²⁺ via fluorescence quenching. Stern-Volmer plots quantify sensitivity, while Job’s plot determines binding stoichiometry .

Q. What advanced analytical techniques validate synthetic intermediates?

X-ray crystallography (using SHELX software) resolves crystal packing, while high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) confirm regioselectivity in substituted analogs .

Methodological Considerations Table

Research Objective Recommended Techniques Key References
Synthetic OptimizationContinuous flow reactors, catalyst screening
Structural Elucidation2D NMR, X-ray crystallography
Biological Activity ScreeningMTT assay, Thioflavin T fluorescence
Computational PredictionMolecular docking, DFT calculations

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